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Compound of Interest

Compound Name: 4-Methoxy-7-methylindane
CAS No.: 175136-08-0
Cat. No.: B063515
Get Quote
. J

Executive Summary

This guide provides a technical framework for the identification of 4-Methoxy-7-methylindane
(CAS: Not widely listed, analog-based identification) using Infrared (IR) Spectroscopy. Unlike
standard spectral libraries which may lack specific entries for this specialized intermediate, this
guide utilizes First-Principles Structural Analysis and Comparative Analog Data to establish a
self-validating identification protocol.

The core identification strategy relies on detecting the unique intersection of three structural
domains:

* The Indane Core: Fused alicyclic-aromatic ring vibrations.

e The Tetrasubstituted Benzene Pattern: Specific out-of-plane (OOP) bending modes
diagnostic of the 4,7-substitution.

» The Methoxy-Methyl Functionality: Distinct ether and alkyl stretching frequencies.
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Theoretical Framework & Spectral Prediction[1]
Structural Segmentation

To accurately predict the IR spectrum, we deconstruct the molecule into vibrationally distinct
moieties.

Compound: 4-Methoxy-7-methylindane
e Formula: C11H140

o System: 1,2,3,4-Tetrasubstituted Benzene Ring (Positions 1,2 fused to cyclopentane; 4,7
substituted).

o Key Feature: The remaining aromatic protons are at positions 5 and 6. These are adjacent
(ortho-coupled), creating a specific vibrational signature distinct from meta- or isolated-
proton isomers.

Predicted Spectral Profile

The following table synthesizes data from high-fidelity analogs (e.g., 4-methylanisole, indane,
and 4,7-dimethylindane) to provide the expected peak assignments.
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Functional
Group

Vibration Mode

Wavenumber
(cm™)

Intensity

Diagnostic
Value

Aromatic C-H

Stretching (

)

3000 — 3080

Weak

Differentiates
from aliphatic

backbone.

Aliphatic C-H

Stretching (

)

2850 — 2970

Strong

Methyl
(2960/2870) &
Indane Ring
(2920/2850).

Methoxy (-OCHs)

C-H Stretching

~2835

Medium

Sharp peak;
characteristic of
anisole

derivatives.

Aromatic Ring

C=C Breathing

1580 - 1610

Medium

Confirms
aromaticity; often
split into

doublets.

Aromatic Ring

C=C Stretching

1450 — 1500

Strong

Overlaps with
CHz scissoring;
confirms ring

presence.

Aryl Ether (C-O-
C)

Asymmetric
Stretch

1230 - 1275

Very Strong

Primary ID peak
for methoxy
group attached

to ring.

Alkyl Ether (O-C)

Symmetric
Stretch

1020 - 1075

Strong

Secondary
confirmation of

methoxy group.

Substitution

Pattern

OOP Bending

800 -840

Strong

CRITICAL:
Indicates 2
adjacent
aromatic H (H5,
H6).

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Expert Insight: The presence of a strong band in the 800-840 cm ~* region is the "fingerprint" of
the 4,7-substitution pattern. Isomers with isolated protons (e.g., 4,6-disubstituted) will shift this
band to 860-900 cm 1,

Comparative Analysis: Distinguishing Alternatives

In drug development, this compound is often synthesized alongside regioisomers. IR
spectroscopy is a rapid tool to distinguish them without running NMR.

Target vs. Isomer (5-Methoxy-6-methylindane)

Both compounds possess "2 adjacent aromatic protons,” making them difficult to distinguish
solely by OOP bending.

 Differentiation: Look at the Fingerprint Region (1000-1300 cm™1).

o 4-Methoxy-7-methyl: The methoxy group is ortho to the ring fusion bridgehead. Steric
crowding often shifts the C-O stretch to slightly higher frequencies (~1260 cm™1).

o 5-Methoxy-6-methyl: The methoxy group is meta to the bridgehead. The C-O stretch typically
appears lower (~1245 cm™1).

Target vs. Isomer (4-Methoxy-6-methylindane)

e Structure: Protons are at positions 5 and 7 relative to the fusion (or 5 and 7 on the benzene
ring). Wait—if substituents are at 4 and 6, the protons are at 5 and 7. These are isolated
(meta to each other).

« Differentiation (Clear Cut):

o Target (4,7-subst): Strong peak at 800—840 cm~1 (2 adjacent H).
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o Isomer (4,6-subst): Medium peaks at 860-900 cm~! (isolated H) and often a ring
deformation band near 690-710 cm~1.

Target vs. Precursor (4-Hydroxy-7-methylindane)

e Precursor: Shows a broad, intense O-H stretch at 3200-3500 cm™1.

o Target: Complete absence of O-H band; appearance of O-Me peaks (2835 cm~1, 1250
cm™1).

Experimental Protocol

To ensure data integrity, follow this self-validating workflow.

Sample Preparation

o Preferred Method:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

o Why? Indane derivatives are often oils or low-melting solids. ATR requires no sample
dilution, preventing moisture contamination from KBr.

 Alternative: Liquid film between NaCl plates (if liquid).

Acquisition Parameters[2]

e Resolution: 4 cm~1 (Standard) or 2 cm~1* (High Res for fingerprinting).
e Scans: Minimum 16 scans to reduce noise.

e Range: 4000 — 600 cm™1,

Validation Step (Self-Check)

e Check 3400 cm~1: Is there a broad peak? If yes, sample is wet or contains unreacted phenol
precursor. Dry sample.

e Check 2350 cm~1: Background CO:2 peaks? Re-run background.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

e Check 1700 cm~1: Carbonyl peak? If yes, oxidation has occurred (indanone formation).
Purify sample.

Decision Tree for Identification

The following diagram outlines the logical flow for confirming the identity of 4-Methoxy-7-
methylindane against common isomers and impurities.
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Check 1230-1275 cm1
(Strong C-O Stretch?)

Check 800-840 cm~*
(OOP Bending Region)

Dominant Band

Yes (Ether Present)

Unknown Sample Spectrum

Check 3200-3500 cm—1
(Broad Band?)

Yes (OH present)

Check 1680-1750 cm~1
(Strong Sharp Peak?)

Contaminant:
Phenolic Precursor

Yes (C=0 present)

Contaminant:
Indanone Derivative

No (Weak/Missing)

Result:
Alkylated Indane
(No Methoxy)

Dominant Band

Strong Peak @ 800-840 cm—t
(2 Adjacent Protons)

Peaks @ 860-900 cm~1

(Isolated Protons)

Confirmed Candidate:

4-Methoxy-7-methylindane
(or 5,6-isomer)

Result:

4,6-Disubstituted Isomerj

Click to download full resolution via product page

Figure 1: Logic flow for distinguishing 4-Methoxy-7-methylindane from precursors and

regioisomers using IR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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